(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride
CAS No.:
Cat. No.: VC13826445
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO |
|---|---|
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
| Standard InChI Key | JWEHBYVWAVHAEP-LEUCUCNGSA-N |
| Isomeric SMILES | C1C[C@H]2[C@H](C1)OCCN2.Cl |
| SMILES | C1CC2C(C1)OCCN2.Cl |
| Canonical SMILES | C1CC2C(C1)OCCN2.Cl |
Introduction
(4aS,7aS)-Octahydrocyclopenta[b] oxazine hydrochloride is a heterocyclic compound belonging to the oxazine family, characterized by its bicyclic structure containing both nitrogen and oxygen atoms. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.
Key Features:
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CAS Number: 1660110-86-0
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Molecular Structure: Bicyclic framework with eight carbon atoms and one nitrogen atom.
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Stereochemistry: Crucial for biological activity, with specific configurations at positions 4a and 7a.
Synthesis of (4aS,7aS)-Octahydrocyclopenta[b]14oxazine Hydrochloride
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of appropriate precursors such as amines and carbonyl compounds under acidic conditions to facilitate ring formation. The reaction conditions, including temperature and pressure, are critical for achieving optimal yields.
Synthetic Pathways:
| Synthetic Method | Conditions | Yield |
|---|---|---|
| Cyclization of amines and carbonyl compounds | Acidic conditions, controlled temperature | Variable, dependent on conditions |
| α-C–H activation of tertiary amine moiety | Specific catalysts, optimized temperature | High yield under optimized conditions |
Biological Activities and Applications
(4aS,7aS)-Octahydrocyclopenta[b] oxazine hydrochloride has been investigated for its potential as an antibacterial agent. It acts by inhibiting bacterial growth through interference with essential metabolic pathways. Additionally, preliminary studies suggest it may have analgesic, anti-inflammatory, and neuroprotective properties.
Potential Applications:
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Antibacterial Agent: Inhibits bacterial growth by targeting metabolic pathways.
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Analgesic and Anti-inflammatory: Interacts with pain signaling pathways.
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Neuroprotective: Potential applications in treating neurodegenerative diseases.
Chemical Reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Basic conditions | Selective substitution of functional groups |
| Hydrolysis | Acidic conditions | Cleavage of specific bonds |
Research Findings and Future Directions
Research on (4aS,7aS)-Octahydrocyclopenta[b] oxazine hydrochloride highlights its potential in medicinal chemistry. Further studies are needed to fully explore its therapeutic efficacy and to modify its structure for enhanced biological activity.
Recent Research:
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Biological Activity Studies: Focus on interactions with biological macromolecules to understand therapeutic potential.
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Structural Modifications: Efforts to enhance biological activity through structural modifications.
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